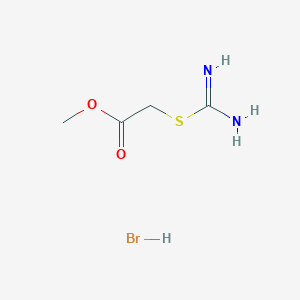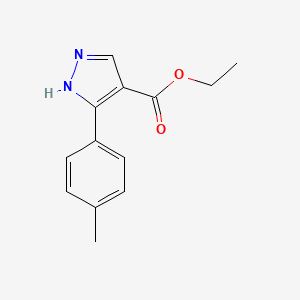![molecular formula C6H9ClN2S2 B6350022 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 91912-49-1](/img/structure/B6350022.png)
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound that belongs to the thiadiazole family . It possesses unique chemical properties and has gained significant attention in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
5-Cl-3-MPS-1,2,4-TD has been studied for its potential applications in the scientific research field. It has been found to possess a variety of properties, including antifungal, antibacterial, and antioxidant activities. It is also known to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. In addition, 5-Cl-3-MPS-1,2,4-TD has been found to interact with various proteins and enzymes, making it a potential target for drug development.
Mechanism of Action
5-Cl-3-MPS-1,2,4-TD is thought to act through several mechanisms. It has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been found to act as a monoamine oxidase inhibitor, which can lead to increased levels of certain neurotransmitters, such as serotonin and dopamine. Finally, 5-Cl-3-MPS-1,2,4-TD has been found to interact with various proteins and enzymes, which could lead to new drug targets.
Biochemical and Physiological Effects
5-Cl-3-MPS-1,2,4-TD has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, antibacterial, and antioxidant activities. In addition, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Finally, it has been found to interact with various proteins and enzymes, which could lead to new drug targets.
Advantages and Limitations for Lab Experiments
The use of 5-Cl-3-MPS-1,2,4-TD in laboratory experiments offers several advantages. It is relatively easy to synthesize, and is relatively stable when stored at room temperature. Additionally, it is relatively nontoxic and is not known to cause any adverse side effects. However, it is important to note that 5-Cl-3-MPS-1,2,4-TD may interact with other compounds, and so it is important to be aware of potential interactions when using this compound in laboratory experiments.
Future Directions
The potential applications of 5-Cl-3-MPS-1,2,4-TD are vast. Future research could focus on the development of new drugs based on this compound, as well as its potential use as an inhibitor of enzymes and proteins. Additionally, further research could be conducted to explore its potential use as an antioxidant, and its ability to interact with various proteins and enzymes. Finally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Synthesis Methods
5-Cl-3-MPS-1,2,4-TD is typically synthesized by the condensation of 2-methylpropylsulfanyl-1,2,4-thiadiazole-5-chloride (2-MPS-1,2,4-TDCl) and 2-chloro-3-methylpropylsulfanyl-1,2,4-thiadiazole (2-Cl-3-MPS-1,2,4-TD). The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically conducted at a temperature of 40-45°C. The reaction is typically complete within 1-3 hours.
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-(2-methylpropylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNRWCQXLZTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)
![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)
![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)
